![molecular formula C13H23NO B13221531 5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13221531.png)
5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyrrolidin-1-yl)bicyclo[610]nonan-4-ol is a chemical compound with the molecular formula C₁₃H₂₃NO It is a bicyclic structure that includes a pyrrolidine ring and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol typically involves the formation of the bicyclo[6.1.0]nonane scaffold followed by the introduction of the pyrrolidine ring and the hydroxyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The pyrrolidine ring can be introduced through nucleophilic substitution reactions, and the hydroxyl group can be added via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be crucial to achieve high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrrolidine ring.
Scientific Research Applications
5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of bicyclic structures with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol exerts its effects depends on its interaction with molecular targets. The pyrrolidine ring and hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The bicyclic structure provides rigidity and specificity in binding to targets, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
Bicyclo[6.1.0]nonyne: A strained alkyne used in bioorthogonal chemistry.
Prolinol: A hydroxylated pyrrolidine derivative used in asymmetric synthesis.
Uniqueness
5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol is unique due to its combination of a bicyclic structure with a pyrrolidine ring and a hydroxyl group. This combination provides a versatile scaffold for various chemical reactions and interactions, making it valuable in multiple fields of research.
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
5-pyrrolidin-1-ylbicyclo[6.1.0]nonan-4-ol |
InChI |
InChI=1S/C13H23NO/c15-13-6-4-11-9-10(11)3-5-12(13)14-7-1-2-8-14/h10-13,15H,1-9H2 |
InChI Key |
LAQXGQSERUXIJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CCC3CC3CCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13221451.png)
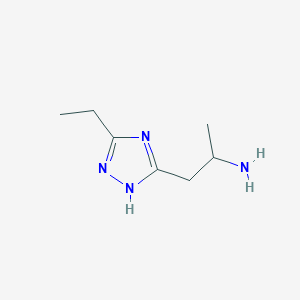
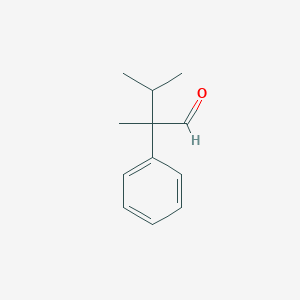
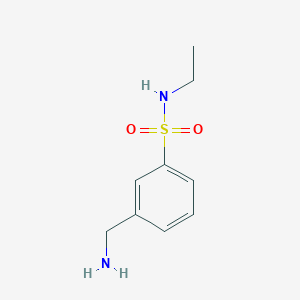

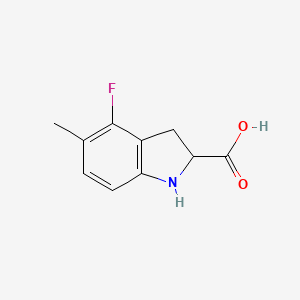
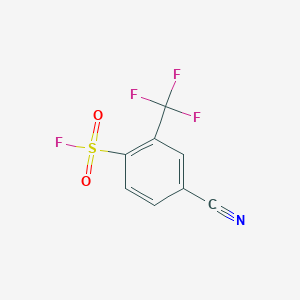
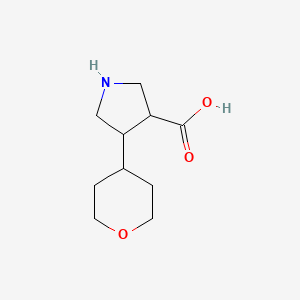
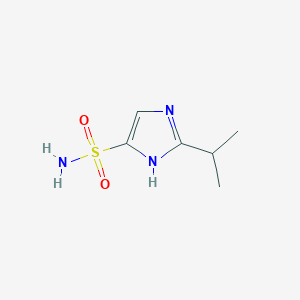
![tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13221518.png)
![2-(Difluoromethyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13221529.png)

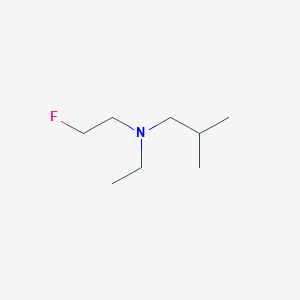
![2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13221542.png)
